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Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-42041935, a potent and selective

small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.

JNJ-42041935 stabilizes the alpha subunit of HIF-1 (HIF-1α), a master regulator of the cellular

response to low oxygen, offering therapeutic potential in conditions such as anemia and

inflammatory diseases.[1] This document details the mechanism of action, summarizes key

quantitative data, outlines experimental protocols, and provides visual representations of the

relevant biological pathways and experimental workflows.

Core Mechanism of Action: PHD Inhibition
Under normal oxygen conditions (normoxia), HIF-1α is continuously targeted for degradation.

Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α,

which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind and mediate its

ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is

inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-1α,

which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of

various genes involved in angiogenesis, erythropoiesis, and metabolism.

JNJ-42041935 is a 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes.[1][2] By

binding to the active site of PHDs, it mimics the hypoxic state, leading to the stabilization of

HIF-1α even in the presence of normal oxygen levels. This compound exhibits non-selective
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inhibition of all PHD isoforms, which is believed to be crucial for stimulating hepatic

erythropoietin (EPO) production.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-42041935 based on

preclinical studies.

Table 1: In Vitro Inhibitory Activity of JNJ-42041935 against PHD Isoforms and FIH

Target Enzyme Inhibition Constant (pKi) pIC50

PHD1 7.91 ± 0.04[2][4] -

PHD2 7.29 ± 0.05[2][4]
7.0 ± 0.03 (for PHD2181–417)

[4][5]

PHD3 7.65 ± 0.09[2][4] -

FIH (Factor Inhibiting HIF) -
~ 4 (>100-fold selectivity over

PHDs)[2]

Table 2: In Vivo Efficacy of JNJ-42041935 in Animal Models

Animal Model Dosing Regimen Key Findings

Inflammation-induced anemia

in rats

100 µmol/kg, once daily for 14

days

Effective in reversing

anemia[1][4]

Normal Balb/C mice
100 µmol/kg, once daily for 5

days

2-fold increase in reticulocytes,

2.3 g/dl increase in

hemoglobin, 9% increase in

hematocrit[4][5]

Diabetic and non-diabetic

C57BL/6J mice with induced

abdominal aortic aneurysm

150 mmol/kg, daily for 14 days

Reduced impairment of

experimental AAA progression

in hyperglycemic mice[6]
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Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the core

signaling pathway and experimental workflows.
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Caption: HIF-1α Stabilization Pathway.
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Caption: In Vitro Experimental Workflows.

Detailed Experimental Protocols
PHD Enzyme Inhibition Assay
This protocol outlines the general steps for determining the inhibitory potency of JNJ-42041935
against PHD enzymes.
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Enzyme and Substrate Preparation: Purified, full-length recombinant human PHD1, PHD2,

and PHD3 enzymes are used. A synthetic peptide corresponding to the HIF-1α oxygen-

dependent degradation domain is used as a substrate, along with [2-¹⁴C]2-oxoglutarate.

Compound Incubation: JNJ-42041935 is pre-incubated with the respective PHD enzyme in a

reaction buffer containing FeNH₄SO₄.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the HIF-1α peptide

and [2-¹⁴C]2-oxoglutarate.

Reaction Termination and Detection: After a defined incubation period, the reaction is

stopped. The amount of hydroxylated HIF-1α peptide is quantified, often through methods

that can separate the radiolabeled product.

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity

(IC50) is calculated. The inhibition constant (Ki) is determined from the IC50 values using the

Cheng-Prusoff equation.

FIH Inhibition Assay
To assess selectivity, the inhibitory activity against the structurally related Factor Inhibiting HIF

(FIH) is measured.[4][5]

Enzyme and Substrate: Purified glutathione transferase-tagged full-length FIH and a

synthetic HIF-1α peptide (residues Asp788 to Leu822) are used.[4][5]

Incubation: Compounds are preincubated with 17.1 nM FIH for 30 minutes.[4][5]

Reaction: A 10-minute incubation is performed with 1 µM [2-¹⁴C]2-oxoglutarate in the

presence of 10 µM FeNH₄SO₄ in the reaction buffer.[4][5]

Analysis: The level of inhibition is determined by quantifying the formation of the

hydroxylated product.

Cell-Based HIF-1α Stabilization Assay
This protocol describes the evaluation of JNJ-42041935's ability to stabilize HIF-1α in a cellular

context.
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Cell Culture: Human hepatoma (Hep3B) cells are cultured under standard conditions.[2]

Compound Treatment: Cells are treated with varying concentrations of JNJ-42041935 for a

specified duration (e.g., 4, 8, or 12 hours).[7]

Cell Lysis: After treatment, cells are lysed to extract total protein.

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane,

and probed with a primary antibody specific for HIF-1α.

Detection and Analysis: A secondary antibody conjugated to a detection enzyme is used for

visualization. The intensity of the HIF-1α band is quantified using densitometry to determine

the relative increase in HIF-1α levels compared to untreated controls.[7]

In Vivo Anemia Model in Rats
This protocol details the assessment of JNJ-42041935's efficacy in an animal model of

inflammation-induced anemia.

Anemia Induction: Anemia is induced in rats through a method that mimics chronic

inflammation.

Compound Administration: JNJ-42041935 is administered orally to the rats at a dose of 100

µmol/kg once daily for 14 days.[1][4] A control group receives a vehicle.

Blood Sample Collection: Blood samples are collected at baseline and at specified time

points during and after the treatment period.

Hematological Analysis: Key hematological parameters, including hemoglobin levels,

hematocrit, and reticulocyte counts, are measured to assess the reversal of anemia.[4][5]

Conclusion
JNJ-42041935 is a well-characterized, potent inhibitor of PHD enzymes that effectively

stabilizes HIF-1α. Its ability to induce erythropoietin and reverse anemia in preclinical models

highlights its therapeutic potential. The data and protocols presented in this guide provide a

comprehensive resource for researchers and drug development professionals working on HIF
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pathway modulators. Further investigation into the long-term effects and clinical applications of

PHD inhibitors like JNJ-42041935 is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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